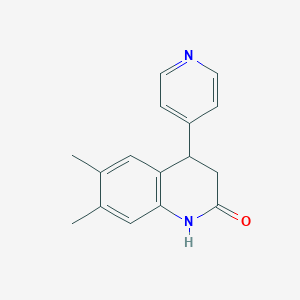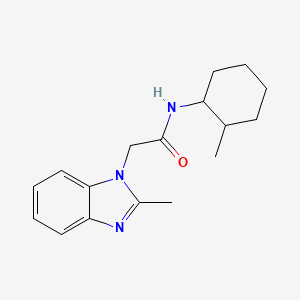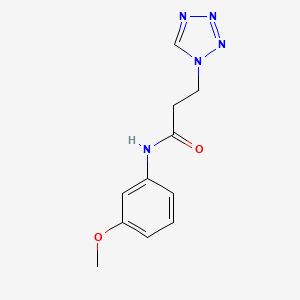![molecular formula C11H10F3N5O2 B4412024 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B4412024.png)
3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide
Descripción general
Descripción
3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide, also known as TTP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. TTP is a tetrazole-based compound that has been synthesized for its potential use as a tool in various biochemical and physiological studies.
Mecanismo De Acción
3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide acts as a competitive inhibitor of sEH, binding to the active site of the enzyme and preventing the metabolism of fatty acids. This leads to an increase in the levels of fatty acids, which can have various physiological effects. This compound has been found to be a selective inhibitor of sEH, with minimal effects on other enzymes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce blood pressure in animal models of hypertension, as well as to prevent cardiac hypertrophy. This compound has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to have analgesic effects, reducing pain in animal models of neuropathic and inflammatory pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of sEH, making it a useful tool for studying the role of sEH in various physiological and pathological conditions. This compound is also readily available in large quantities, making it easy to obtain for research purposes. However, this compound has some limitations. It has poor solubility in water, which can limit its use in some experiments. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the study of the effects of this compound on other enzymes and pathways, as well as its potential use in the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound in scientific research and medicine.
In conclusion, this compound is a tetrazole-based compound that has potential applications in scientific research. Its synthesis method has been optimized to produce it in large quantities, and it has been found to be a potent and selective inhibitor of sEH. This compound has various biochemical and physiological effects, including reducing blood pressure, preventing cardiac hypertrophy, and reducing inflammation and pain. While this compound has some limitations, it has several advantages for use in lab experiments. Future research on this compound will help to fully understand its potential applications in scientific research and medicine.
Aplicaciones Científicas De Investigación
3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide has been used as a tool in various scientific research studies. It has been found to be a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids. This compound has been used to study the role of sEH in various physiological and pathological conditions, such as hypertension, inflammation, and pain. This compound has also been used to study the effects of sEH inhibition on the cardiovascular system, including the regulation of blood pressure and the prevention of cardiac hypertrophy.
Propiedades
IUPAC Name |
3-(tetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O2/c12-11(13,14)21-9-3-1-8(2-4-9)16-10(20)5-6-19-7-15-17-18-19/h1-4,7H,5-6H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARVIGHLQWYVNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN2C=NN=N2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-fluorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4411954.png)
![4-({[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4411960.png)
![4-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B4411966.png)
![ethyl 2-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4411974.png)
![N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4411977.png)
![2-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4411983.png)

![2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4412017.png)

![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4412035.png)

![N-cyclopentyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4412037.png)

